molecular formula C12H17N B1431784 3,3-Dimethyl-4-phenylpyrrolidine CAS No. 1423117-62-7

3,3-Dimethyl-4-phenylpyrrolidine

Cat. No.: B1431784
CAS No.: 1423117-62-7
M. Wt: 175.27 g/mol
InChI Key: JDQKOONKEWWJDJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-phenylpyrrolidine is a chemical compound belonging to the pyrrolidine class of heterocyclic organic compounds. Pyrrolidines are characterized by a five-membered ring containing one nitrogen atom. The presence of the phenyl group and two methyl groups at the 3-position of the pyrrolidine ring makes this compound a unique and interesting compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-phenylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin can be used to form the pyrrolidine ring . The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-phenylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.

    Substitution: The phenyl group and methyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and substituted phenyl or methyl groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Dimethyl-4-phenylpyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-phenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpyrrolidine: Lacks the phenyl group, making it less bulky and potentially less selective in its interactions.

    4-Phenylpyrrolidine: Lacks the two methyl groups, which may affect its steric properties and reactivity.

    3-Methyl-4-phenylpyrrolidine: Has only one methyl group, leading to different steric and electronic effects.

Uniqueness

3,3-Dimethyl-4-phenylpyrrolidine is unique due to the presence of both the phenyl group and two methyl groups at the 3-position. This combination of substituents provides a distinct steric and electronic environment, influencing its reactivity and interactions with molecular targets. The compound’s unique structure makes it a valuable tool in various fields of research and industry .

Properties

IUPAC Name

3,3-dimethyl-4-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(2)9-13-8-11(12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQKOONKEWWJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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